molecular formula C12H20ClNO2 B6416162 [(2,5-Dimethoxyphenyl)methyl](propyl)amine hydrochloride CAS No. 1240567-41-2

[(2,5-Dimethoxyphenyl)methyl](propyl)amine hydrochloride

Cat. No.: B6416162
CAS No.: 1240567-41-2
M. Wt: 245.74 g/mol
InChI Key: DXQNXEYTGUEQID-UHFFFAOYSA-N
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Description

(2,5-Dimethoxyphenyl)methylamine hydrochloride is a chemical compound belonging to the class of phenethylamine derivatives. It was first synthesized in the 1960s by the American chemist Alexander Shulgin. This compound gained popularity as a hallucinogenic drug during the counterculture movement of the 1960s.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethoxyphenyl)methylamine hydrochloride typically involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield 2,5-dimethoxyphenethylamine. The final step involves the alkylation of 2,5-dimethoxyphenethylamine with propyl bromide in the presence of a base like potassium carbonate to form (2,5-Dimethoxyphenyl)methylamine. The hydrochloride salt is obtained by treating the amine with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: (2,5-Dimethoxyphenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

(2,5-Dimethoxyphenyl)methylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various phenethylamine derivatives.

    Biology: Studied for its effects on neurotransmitter systems and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and psychoactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,5-Dimethoxyphenyl)methylamine hydrochloride involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, leading to altered perception and hallucinations. The compound also affects other neurotransmitter systems, including dopamine and norepinephrine pathways .

Comparison with Similar Compounds

  • 2,5-Dimethoxy-4-iodophenethylamine (2C-I)
  • 2,5-Dimethoxy-4-bromoamphetamine (DOB)
  • 2,5-Dimethoxy-4-methylamphetamine (DOM)

Comparison: (2,5-Dimethoxyphenyl)methylamine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which influences its receptor binding affinity and psychoactive effects. Compared to similar compounds, it has a distinct pharmacological profile and duration of action .

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-4-7-13-9-10-8-11(14-2)5-6-12(10)15-3;/h5-6,8,13H,4,7,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQNXEYTGUEQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=CC(=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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